N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a triazolopyridine moiety, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable azide compound under thermal or catalytic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Formation of the Butanamide Chain: The butanamide chain can be attached through an amide coupling reaction, typically using a carboxylic acid derivative and an amine under the influence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biology: It is used in biological studies to investigate its effects on cellular pathways, enzyme inhibition, and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathway Interference: Affecting key biochemical pathways involved in disease progression or cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- N-(2-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- N-(2-methylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Uniqueness
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
Properties
Molecular Formula |
C16H15FN4O |
---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H15FN4O/c17-12-6-1-2-7-13(12)18-16(22)10-5-9-15-20-19-14-8-3-4-11-21(14)15/h1-4,6-8,11H,5,9-10H2,(H,18,22) |
InChI Key |
AGULQYFMFWCATA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.